molecular formula C18H18N2OS B5806365 N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide

N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No.: B5806365
M. Wt: 310.4 g/mol
InChI Key: KMBPPBVXRCBCQX-UHFFFAOYSA-N
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Description

N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a thienyl group, which is a sulfur-containing five-membered ring. The isobutyl group attached to the nitrogen atom further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Isobutyl Group: The isobutyl group can be attached to the nitrogen atom through an alkylation reaction using isobutyl bromide and a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N4-isobutyl-2-

Properties

IUPAC Name

N-(2-methylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPPBVXRCBCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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